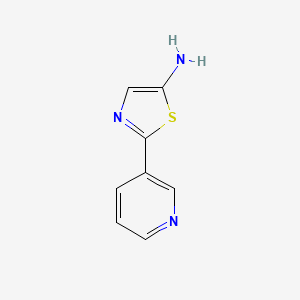
2-(3-Pyridinyl)-1,3-thiazol-5-amine
Cat. No. B1440235
Key on ui cas rn:
1159821-51-8
M. Wt: 177.23 g/mol
InChI Key: MUNKBMPBTNZCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993769B2
Procedure details


To a dry 500 ml round bottom flask equipped with magnetic stirrer, thermometer, bleach scrubber, and addition funnel was charged 27.6 g (179 mmoles) of aminoacetonitrile bisulfate, and 200 mLs of anhydrous methanol. The solution was cooled to ˜0° C. and 24.15 g (239 mmoles) of triethyl amine was added dropwise at a rate that maintained the temperature below 10° C. After 10 minutes, 20.2 g (119 mmoles) of methyl pyridine-3-carbodithioate was added dropwise in 50 mLs of anhydrous methanol. The reaction mixture was stirred at ambient temperature for 20 hours, after which, the solvent was removed under vacuum on a rotary evaporator. The residue was poured into 500 mLs of water and extracted with methylene chloride (4×100 mLs). The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum on a rotary evaporator. The crude product was suspended in 100 mLs of ethyl ether, and the resulting yellow solid was collected by vacuum filtration to afford 14.1 g (66%) of a pale yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 8.97 (d, J=2.2 Hz, 1H), 8.53 (dd, J=4.8, 1.6 Hz, 1H), 8.12-8.03 (m, 1H), 7.45 (dd, J=7.9, 4.8 Hz, 1H), 6.99 (s, 1H), 6.28 (bs, 2H); 13C-NMR (101 MHz, CDCl3) δ 151.72, 148.55, 146.06, 145.40, 131.57, 130.18, 129.93, 122.20.





Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][CH2:7][C:8]#[N:9].C(N(CC)CC)C.[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23](SC)=[S:24])[CH:18]=1>CO>[N:17]1[CH:22]=[CH:21][CH:20]=[C:19]([C:23]2[S:24][C:7]([NH2:6])=[CH:8][N:9]=2)[CH:18]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O.NCC#N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
24.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
20.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)C(=S)SC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at ambient temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a dry 500 ml round bottom flask equipped with magnetic stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, bleach scrubber, and addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained the temperature below 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which, the solvent was removed under vacuum on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was poured into 500 mLs of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride (4×100 mLs)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined methylene chloride extracts were washed with 100 mLs of water, 100 mLs of saturated aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum on a rotary evaporator
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting yellow solid was collected by vacuum filtration
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=1SC(=CN1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.1 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
